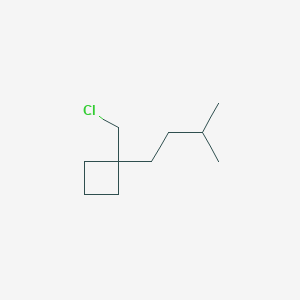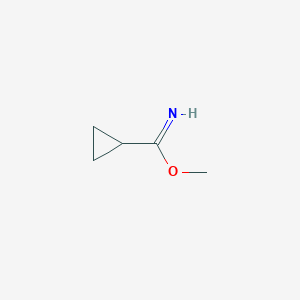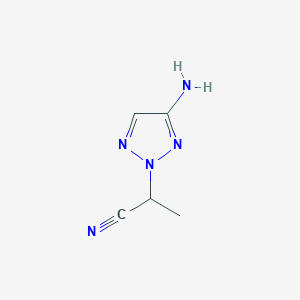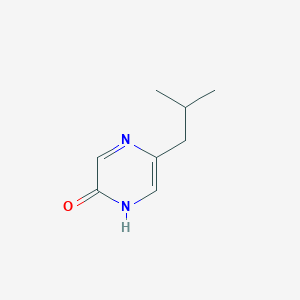![molecular formula C9H11ClS B13174179 3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)
3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene is an organic compound with the molecular formula C₉H₁₁ClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene typically involves the reaction of thiophene with a chloromethyl cyclopropane derivative. One common method is the Friedel-Crafts alkylation, where thiophene reacts with 1-(chloromethyl)cyclopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the nucleophile.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can confer unique binding properties, enhancing the compound’s affinity for certain molecular targets.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing aromatic ring.
2-Substituted Thiophenes: Compounds with various substituents at the 2-position of the thiophene ring.
Cyclopropylmethyl Derivatives: Compounds containing the cyclopropylmethyl group attached to different aromatic systems.
Uniqueness
3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both the chloromethyl and cyclopropyl groups, which can influence its reactivity and interaction with other molecules. This combination of functional groups can lead to distinct chemical and biological properties compared to other thiophene derivatives.
特性
分子式 |
C9H11ClS |
|---|---|
分子量 |
186.70 g/mol |
IUPAC名 |
3-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H11ClS/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2 |
InChIキー |
ISYFJDRPXDRGOV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CSC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


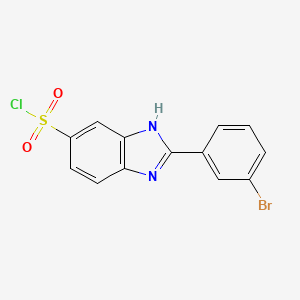
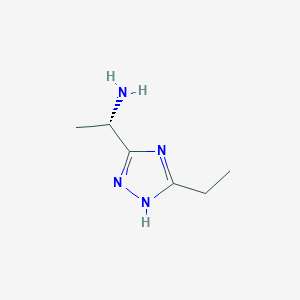
![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
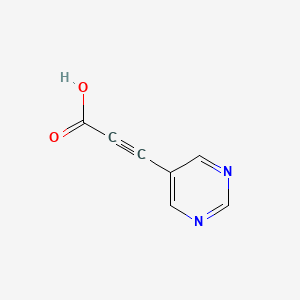
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)

![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)

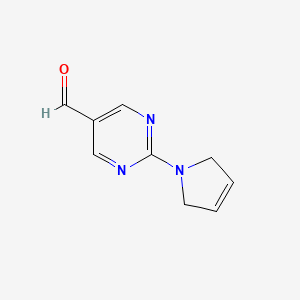
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
